Cas no 1946823-83-1 (1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(trifluoromethyl)-, methyl ester)

1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(trifluoromethyl)-, methyl ester is a pyrazole-based ester derivative with significant utility in synthetic organic chemistry and pharmaceutical research. The presence of both a 4-chlorobenzyl and a trifluoromethyl group enhances its reactivity and potential as an intermediate in the synthesis of biologically active compounds. The methyl ester functionality improves solubility and handling properties, facilitating further derivatization. This compound is particularly valuable in the development of agrochemicals and medicinal agents due to its structural motifs, which are known to confer stability and bioactivity. Its well-defined chemical properties make it a reliable building block for targeted molecular design.
1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(trifluoromethyl)-, methyl ester structure
1946823-83-1 structure
Product name:1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(trifluoromethyl)-, methyl ester
CAS No:1946823-83-1
MF:C13H10ClF3N2O2
MW:318.678912639618
CID:5182523

1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(trifluoromethyl)-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(trifluoromethyl)-, methyl ester
    • Inchi: 1S/C13H10ClF3N2O2/c1-21-12(20)10-7-19(18-11(10)13(15,16)17)6-8-2-4-9(14)5-3-8/h2-5,7H,6H2,1H3
    • InChI Key: WAKJLZLSFIERLJ-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=C(Cl)C=C2)C=C(C(OC)=O)C(C(F)(F)F)=N1

1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(trifluoromethyl)-, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB503375-250 mg
Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
1946823-83-1
250MG
€343.00 2022-03-01
abcr
AB503375-500 mg
Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
1946823-83-1
500MG
€475.60 2022-03-01
abcr
AB503375-1 g
Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
1946823-83-1
1g
€609.00 2022-03-01
abcr
AB503375-100 mg
Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
1946823-83-1
100MG
€253.70 2022-03-01

Additional information on 1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(trifluoromethyl)-, methyl ester

1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(trifluoromethyl)-, methyl ester (CAS No. 1946823-83-1): A Comprehensive Overview

1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(trifluoromethyl)-, methyl ester, identified by its CAS number 1946823-83-1, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the pyrazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a methyl ester group, a chlorophenylmethyl side chain, and a trifluoromethyl substituent, contribute to its unique chemical properties and biological interactions.

The< strong>1H-Pyrazole-4-carboxylic acid core structure is known for its ability to act as a scaffold in drug design due to its rigid bicyclic framework and the presence of multiple reactive sites. The< strong>methyl ester functionality not only influences the solubility and metabolic stability of the compound but also serves as a handle for further chemical modifications. The< strong>4-chlorophenylmethyl group introduces lipophilicity and potential interactions with biological targets, while the< strong>3-(trifluoromethyl) substituent enhances metabolic stability and binding affinity by increasing electron deficiency.

In recent years, there has been a growing interest in developing novel compounds based on pyrazole derivatives for their potential applications in medicine. The< strong>1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(trifluoromethyl)-, methyl ester has been studied for its pharmacological properties, particularly in the context of antimicrobial and anti-inflammatory agents. Research has shown that this compound exhibits promising activity against various bacterial strains, making it a valuable candidate for further development.

The< strong>CAS number 1946823-83-1 provides a unique identifier for this compound, ensuring accurate tracking and referencing in scientific literature and patent databases. This standardized classification system is crucial for researchers involved in drug discovery and development, as it facilitates the exchange of information and collaboration across different institutions.

The synthesis of< strong>1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(trifluoromethyl)-, methyl ester involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to introduce the desired functional groups efficiently. These synthetic strategies are critical for producing compounds with specific biological activities while maintaining structural integrity.

The< strong>methyl ester group in this compound plays a significant role in its pharmacokinetic profile. Esterases in the body can hydrolyze this group, converting it into the corresponding carboxylic acid. This transformation can alter the pharmacological activity and duration of action of the compound, making it an important consideration in drug design. Additionally, the< strong>4-chlorophenylmethyl moiety can participate in hydrogen bonding or hydrophobic interactions with biological targets, influencing binding affinity and selectivity.

The< strong>3-(trifluoromethyl) substituent is a common feature in many bioactive molecules due to its ability to enhance binding affinity through steric hindrance and electronic effects. This group can also improve metabolic stability by resisting oxidative degradation. The combination of these structural elements in< strong>1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(trifluoromethyl)-, methyl ester makes it a versatile candidate for further exploration in medicinal chemistry.

In recent studies, computational modeling has been used to predict the binding modes of this compound with various biological targets. These simulations have provided valuable insights into how the< strong>methyl ester,< strong>4-chlorophenylmethyl, and< strong>3-(trifluoromethyl) groups interact with proteins and enzymes. Such findings are crucial for optimizing the compound's pharmacological properties and developing more effective drugs.

The< strong>CAS number 1946823-83-1 has been instrumental in facilitating research collaborations and ensuring compliance with regulatory requirements. Researchers around the world can access detailed information about this compound through scientific databases and literature reviews. This accessibility has accelerated the pace of discovery in pharmaceutical chemistry and has led to several innovative drug candidates.

The future prospects of< strong>1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(trifluoromethyl)-, methyl ester are promising as ongoing research continues to uncover new applications and therapeutic potentials. The integration of cutting-edge technologies such as high-throughput screening and machine learning algorithms will further enhance the development process. These advancements will enable researchers to identify novel derivatives with improved pharmacological profiles more efficiently.

In conclusion,< strong>CAS No. 1946823-83-1, refers to a unique pyrazole derivative with significant pharmaceutical relevance. Its structural features make it a valuable tool for drug discovery efforts aimed at developing new treatments for various diseases. The continued exploration of its pharmacological properties will likely lead to groundbreaking advancements in medicinal chemistry.

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